tert-butyl (R)-7-(benzyloxy)-5-((tert-butyldimethylsilyl)oxy)-3-oxoheptanoate
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Overview
Description
Tert-butyl ®-7-(benzyloxy)-5-((tert-butyldimethylsilyl)oxy)-3-oxoheptanoate is a complex organic compound that features a variety of functional groups, including tert-butyl, benzyloxy, and tert-butyldimethylsilyl groups. This compound is of interest in synthetic organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
The synthesis of tert-butyl ®-7-(benzyloxy)-5-((tert-butyldimethylsilyl)oxy)-3-oxoheptanoate typically involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with a suitable heptanoate precursor and introduce the benzyloxy and tert-butyldimethylsilyl groups through selective protection and deprotection reactions. The tert-butyl ester group can be introduced using tert-butyl alcohol and an appropriate activating agent, such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst .
Chemical Reactions Analysis
Tert-butyl ®-7-(benzyloxy)-5-((tert-butyldimethylsilyl)oxy)-3-oxoheptanoate undergoes a variety of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the heptanoate chain can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
Tert-butyl ®-7-(benzyloxy)-5-((tert-butyldimethylsilyl)oxy)-3-oxoheptanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, where its various functional groups allow for selective modification and analysis of enzyme activity.
Medicine: It is utilized in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound’s unique reactivity makes it valuable in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl ®-7-(benzyloxy)-5-((tert-butyldimethylsilyl)oxy)-3-oxoheptanoate depends on its specific application. In enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The benzyloxy and tert-butyldimethylsilyl groups can influence the compound’s binding affinity and specificity, while the carbonyl group can participate in nucleophilic or electrophilic reactions .
Comparison with Similar Compounds
Similar compounds to tert-butyl ®-7-(benzyloxy)-5-((tert-butyldimethylsilyl)oxy)-3-oxoheptanoate include:
Tert-butyl ®-7-(benzyloxy)-3-oxoheptanoate: Lacks the tert-butyldimethylsilyl group, making it less sterically hindered and potentially more reactive in certain reactions.
Tert-butyl ®-7-(benzyloxy)-5-hydroxy-3-oxoheptanoate: Contains a hydroxyl group instead of the tert-butyldimethylsilyl group, which can participate in different types of chemical reactions.
Tert-butyl ®-7-(benzyloxy)-5-((trimethylsilyl)oxy)-3-oxoheptanoate: Features a trimethylsilyl group instead of the tert-butyldimethylsilyl group, affecting its reactivity and steric properties.
These comparisons highlight the unique structural features and reactivity of tert-butyl ®-7-(benzyloxy)-5-((tert-butyldimethylsilyl)oxy)-3-oxoheptanoate, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C24H40O5Si |
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Molecular Weight |
436.7 g/mol |
IUPAC Name |
tert-butyl (5R)-5-[tert-butyl(dimethyl)silyl]oxy-3-oxo-7-phenylmethoxyheptanoate |
InChI |
InChI=1S/C24H40O5Si/c1-23(2,3)28-22(26)17-20(25)16-21(29-30(7,8)24(4,5)6)14-15-27-18-19-12-10-9-11-13-19/h9-13,21H,14-18H2,1-8H3/t21-/m1/s1 |
InChI Key |
LXNWZYBAIGHXKT-OAQYLSRUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CC(=O)C[C@@H](CCOCC1=CC=CC=C1)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)CC(CCOCC1=CC=CC=C1)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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